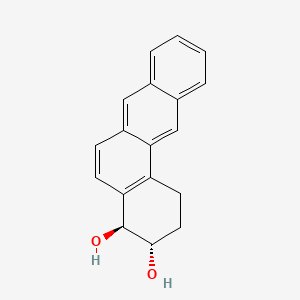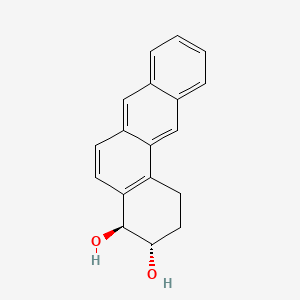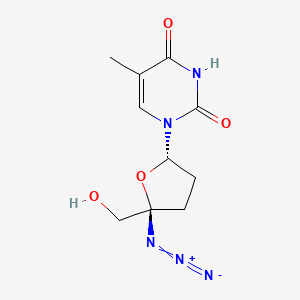
3-Hydroxy-7-methoxy-3-phenyl-4-chromanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-7-methoxy-3-phenyl-4-chromanone is a synthetic organic compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the chromanone structure. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group using sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-oxo-7-methoxy-3-phenyl-4-chromanone.
Reduction: Formation of 3-hydroxy-7-methoxy-3-phenyl-4-chromanol.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates makes it a candidate for studying enzyme-substrate interactions.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways makes it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable chromanone core and substituent versatility.
Mechanism of Action
The mechanism by which 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxy and hydroxy groups play crucial roles in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
3-Hydroxy-4-chromanone: Lacks the methoxy and phenyl groups, resulting in different chemical properties and biological activities.
7-Methoxy-3-phenyl-4-chromanone:
3-Phenyl-4-chromanone: Lacks both the hydroxy and methoxy groups, making it less versatile in chemical reactions.
Uniqueness: 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone stands out due to the combination of hydroxy, methoxy, and phenyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
18380-57-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-3-phenyl-2H-chromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-12-7-8-13-14(9-12)20-10-16(18,15(13)17)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3 |
InChI Key |
MIYOIGVLMOMCHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


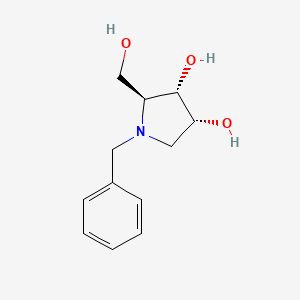
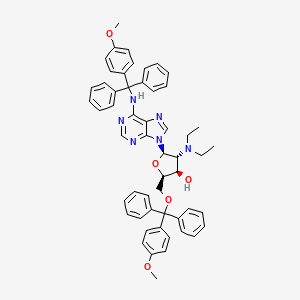
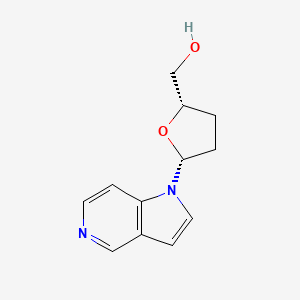
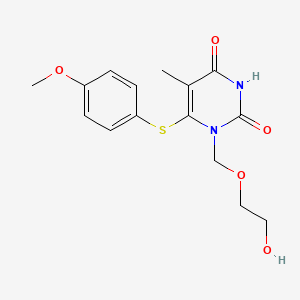

![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
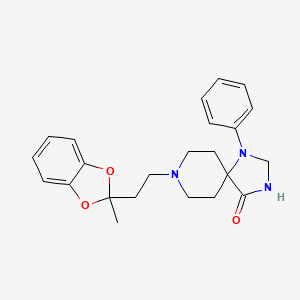
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)

